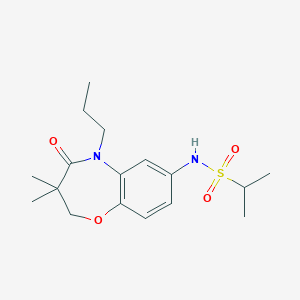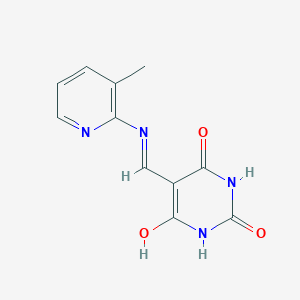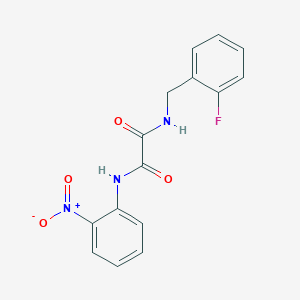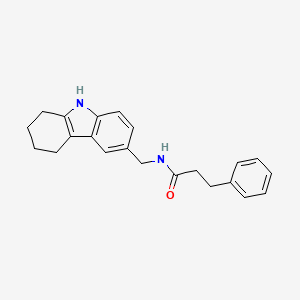![molecular formula C17H21N5O2 B2918038 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097913-29-4](/img/structure/B2918038.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an intricate organic compound that is synthesized for various research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Starting materials often include specific substituted quinazoline and pyridine derivatives. The reactions may involve steps such as:
Nitration: Introducing nitro groups under controlled acidic conditions.
Reduction: Converting nitro groups to amino groups using reducing agents like palladium on carbon with hydrogen.
Cyclization: Forming the tetrahydroquinazolin ring under heated conditions with suitable catalysts.
Industrial Production Methods: For large-scale production, the process might be optimized for yield and purity, involving:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to speed up the reactions.
Purification: Techniques such as crystallization and chromatography ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where functional groups like the dimethylamino group might be converted to nitro or other higher oxidation states.
Reduction: Reduction processes might involve the dimethylamino group being reduced further under high-pressure hydrogenation.
Substitution: Halogenation or alkylation reactions can replace specific hydrogen atoms on the ring systems with other functional groups.
Common Reagents and Conditions: Reactions typically involve:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction.
Catalysts: Such as iron(III) chloride or palladium catalysts for facilitating various reaction steps.
Major Products Formed: These reactions can lead to a variety of products depending on the conditions, including substituted quinazoline and pyridine derivatives, as well as more complex compounds resulting from multi-step reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for more complex molecules, participating in various organic synthesis reactions to explore new chemical entities.
Biology: Biologically, it might be investigated for its interactions with cellular receptors or enzymes, providing insights into potential pharmacological activities.
Medicine: Its structure suggests possible applications in drug design and development, where it could be evaluated for its therapeutic potential against various diseases.
Industry: Industrially, it might be used in the development of novel materials or as intermediates in the synthesis of complex organic compounds.
Mechanism of Action
Molecular Targets and Pathways: This compound may interact with specific cellular targets such as enzymes or receptors, altering their activity through binding interactions. The exact pathways would depend on its specific structure and reactivity, which can modulate cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds:
N-[2-(dimethylamino)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound might share similar reactivity due to the presence of similar functional groups.
Quinazoline derivatives: Other quinazoline-based compounds can exhibit similar chemical behaviors, though the exact biological activities might differ.
Uniqueness: What sets N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart are its unique combination of functional groups and the resulting reactivity, which could make it particularly interesting for specific research applications.
Feel free to delve into any specific aspect further!
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-18-10-11-9-12(6-7-14(11)20-17)19-15(23)13-5-4-8-22(3)16(13)24/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVDPQABXXDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B2917955.png)
![N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2917957.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)
![2-[4-(tert-butoxy)phenyl]ethan-1-amine](/img/structure/B2917963.png)
![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)


![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide](/img/structure/B2917971.png)





